![molecular formula C13H17N3O4S2 B5533641 4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions highlighting the intricate chemistry of sulfonyl and thiophene derivatives. For instance, the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides, which share structural similarities, involves the interaction between the sulfonyl group and thiadiazole ring, indicating the potential complexity in synthesizing "4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide" (Pedregosa et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, provides insights into the potential structure of "4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide". Bond lengths and angles in these molecules can indicate strong interactions between sulfonyl groups and the thiophene ring, suggesting a similar interaction pattern in the target compound (Pedregosa et al., 1996).
Chemical Reactions and Properties
The chemical behavior of sulfonyl and thiophene derivatives provides a basis for understanding the reactions and properties of "4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide". For example, the electrophilic substitution reactions involving sulfonyl groups and the potential for nucleophilic attack on the thiophene ring are crucial aspects of their chemistry (Ellman et al., 2002).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be inferred from similar sulfonyl and thiophene compounds. Studies on compounds like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provide valuable insights into the potential physical characteristics of "4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide" (Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and the ability to undergo various organic transformations, are key aspects of its chemistry. The compound's reactivity could be similar to that of related sulfonyl and thiophene derivatives, which exhibit diverse reactivity patterns in synthetic chemistry (Yao & Lu, 2011).
Future Directions
properties
IUPAC Name |
4-(tert-butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-8-5-11(15-20-8)14-12(17)10-6-9(7-21-10)22(18,19)16-13(2,3)4/h5-7,16H,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYRMBVPJMPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
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